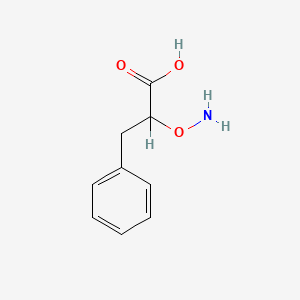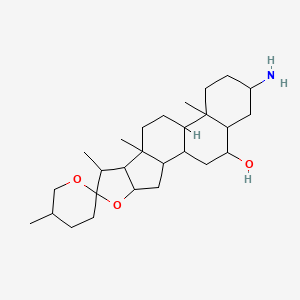
Tabtoxinine beta-lactam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tabtoxinine beta-lactam is a L-alpha-amino acid with a 3-hydroxy-2-oxoazetidin-propyl side chain. It is a monobactam antibiotic derived from tabtoxin with an inhibitory effect over glutamine synthetase. It has a role as an EC 6.3.1.2 (glutamate--ammonia ligase) inhibitor, a bacterial metabolite and an apoptosis inducer. It is a non-proteinogenic L-alpha-amino acid, a monobactam, a beta-lactam antibiotic and a tertiary alpha-hydroxy ketone.
科学的研究の応用
Biosynthesis and Biochemical Mechanisms
- Tabtoxinine-beta-lactam, an inhibitor of glutamine synthetase, is produced by various strains of Pseudomonas syringae. Research reveals its biosynthesis involves the combination of a 4-carbon fragment from aspartic acid and a 2-carbon unit from pyruvate (Unkefer et al., 1987).
- This toxin irreversibly inactivates pea seed glutamine synthetase, and research has provided methods for purifying both glutamine synthetase and tabtoxinine-beta-lactam, aiding in understanding its biochemical activity (Thomas et al., 1983).
Toxin Transport and Plant Pathogenesis
- Research demonstrates that tabtoxinine-beta-lactam is transported into plant cells via an amino acid transport system. Its uptake, which shows saturation kinetics, is inhibited by certain amino acids and metabolic inhibitors (Bush & Langston-Unkefer, 1987).
- In plant pathogenesis, Pseudomonas syringae strains produce tabtoxinine-beta-lactam to inhibit glutamine synthetase in their host plants. This is part of their strategy to establish themselves in the host and cause disease (Knight et al., 1987).
Antimicrobial Properties and Resistance Mechanisms
- Unlike other β-lactam antibiotics, tabtoxinine-β-lactam does not inhibit transpeptidase enzymes but instead inactivates glutamine synthetase. It also evades the action of β-lactamase enzymes, suggesting a novel antibiotic therapeutic strategy against pathogens expressing high levels of β-lactamase enzymes (Hart et al., 2016).
Synthesis and Chemical Analysis
- Efforts in synthesizing tabtoxinine-β-lactam and its analogues have advanced our understanding of its chemical properties and potential applications. These synthetic studies contribute to the development of inhibitors for enzymes like glutamine synthetase (Baldwin et al., 1986).
Mechanism of Enzymatic Inhibition
- ATP-dependent inhibition of glutamine synthetase by tabtoxinine-β-lactam is mechanistically distinct from traditional β-lactam antibiotics. This has implications for the design of new inhibitors targeting the ATP-dependent carboxylate-amine ligase superfamily with potential therapeutic applications (Patrick et al., 2018).
Role in Nitrogen Metabolism
- The impact of tabtoxinine-beta-lactam on nitrogen metabolism has been explored, with studies indicating that it significantly disrupts glutamine synthetase activity, affecting overall nitrogen uptake and metabolism in plants (Knight et al., 1986).
Tabtoxin Biosynthesis
- Research into the initial steps of tabtoxin biosynthesis, of which tabtoxinine-β-lactam is a component, has shed light on the enzymatic processes involved, offering insights into the molecular basis of this phytotoxin's production (Lyu et al., 2022).
特性
製品名 |
Tabtoxinine beta-lactam |
|---|---|
分子式 |
C7H12N2O4 |
分子量 |
188.18 g/mol |
IUPAC名 |
(2S)-2-amino-4-[(3S)-3-hydroxy-2-oxoazetidin-3-yl]butanoic acid |
InChI |
InChI=1S/C7H12N2O4/c8-4(5(10)11)1-2-7(13)3-9-6(7)12/h4,13H,1-3,8H2,(H,9,12)(H,10,11)/t4-,7-/m0/s1 |
InChIキー |
BSUXZTMOMIFYBF-FFWSUHOLSA-N |
異性体SMILES |
C1[C@](C(=O)N1)(CC[C@@H](C(=O)O)N)O |
SMILES |
C1C(C(=O)N1)(CCC(C(=O)O)N)O |
正規SMILES |
C1C(C(=O)N1)(CCC(C(=O)O)N)O |
同義語 |
2-amino-4-(3-hydroxy-2-oxoazacyclobutan-3-yl)butanoic acid tabtoxinine beta-lactam |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (4aR,6aR,8S,9R,11aR,11bR)-4,4,9,11b-tetramethyltetradecahydro-9,11a-methanocyclohepta[a]naphthalen-8-yl rel-malonate](/img/structure/B1210551.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
![1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine](/img/structure/B1210557.png)
![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)
![3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine](/img/structure/B1210560.png)
![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)
![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)
![3-Ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1210563.png)


